

A Technical Guide to Zimeldine-d6 for Research Applications

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Compound of Interest

Compound Name: Zimeldine-d6

Cat. No.: B1140541

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **Zimeldine-d6**, a deuterated analog of the serotonin reuptake inhibitor Zimeldine. It is intended to serve as a technical resource for researchers utilizing **Zimeldine-d6** as an internal standard in quantitative bioanalytical studies, particularly those involving liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction to Zimeldine-d6

Zimeldine-d6 is a stable isotope-labeled version of Zimeldine where six hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a compound with a higher molecular weight (323.26 g/mol) compared to the parent molecule, while maintaining nearly identical chemical and physical properties. This characteristic makes **Zimeldine-d6** an ideal internal standard for the accurate quantification of Zimeldine in complex biological matrices such as plasma and serum. The use of a deuterated internal standard is considered the gold standard in quantitative mass spectrometry as it effectively compensates for variations in sample preparation, instrument response, and matrix effects, leading to enhanced accuracy and precision.^[1]

Commercial Suppliers of Zimeldine-d6

A number of reputable chemical suppliers provide **Zimeldine-d6** for research purposes. When sourcing this material, it is crucial to obtain a lot-specific Certificate of Analysis (CoA) to verify its purity and isotopic enrichment.

Supplier	Website	Catalog Number (Example)	Additional Information
Santa Cruz Biotechnology, Inc.	--INVALID-LINK--	sc-217078	Provides basic product information on their website. [2] [3]
Toronto Research Chemicals (TRC)	--INVALID-LINK--	Z435002	Often distributed through vendors like Fisher Scientific.
VIVAN Life Sciences	--INVALID-LINK--	VLCS-01632	Provides molecular formula and weight.
Medical Isotopes, Inc.	--INVALID-LINK--	-	Listed as a supplier on chemical directory websites.
Alsachim, a Shimadzu Group Company	--INVALID-LINK--	-	Specializes in stable isotope-labeled internal standards.

Product Specifications

The quality of **Zimeldine-d6** is paramount for its use as an internal standard. Researchers should carefully consider the chemical purity and isotopic enrichment of the product. While lot-specific data must be obtained from the supplier's Certificate of Analysis, typical specifications are provided below.

Parameter	Typical Specification	Importance
Chemical Purity	≥98%	Ensures that the analytical signal is not compromised by impurities.
Isotopic Purity (d6)	≥99%	A high percentage of the fully deuterated form (d6) is crucial to minimize interference from less-deuterated species (d0-d5).
Isotopic Enrichment	≥98 atom % D	Refers to the percentage of deuterium at the labeled positions. High enrichment ensures a distinct mass difference from the unlabeled analyte. [4]
Molecular Formula	C ₁₆ H ₁₁ D ₆ BrN ₂	-
Molecular Weight	323.26 g/mol	-
CAS Number	1185239-75-1	-
Appearance	Typically a solid or oil	-
Solubility	Soluble in organic solvents such as methanol, acetonitrile, and DMSO.	Important for the preparation of stock and working solutions.

Experimental Protocol: Quantification of Zimeldine in Human Plasma using Zimeldine-d6 and LC-MS/MS

This section outlines a general procedure for the analysis of Zimeldine in human plasma using **Zimeldine-d6** as an internal standard. This protocol is based on established methods for the quantification of antidepressants in biological fluids.[\[5\]](#)[\[6\]](#)

Materials and Reagents

- Zimeldine (analytical standard)
- **Zimeldine-d6** (internal standard)
- Human plasma (drug-free)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Microcentrifuge tubes
- 96-well plates (optional)

Preparation of Solutions

- Zimeldine Stock Solution (1 mg/mL): Accurately weigh and dissolve Zimeldine in methanol.
- **Zimeldine-d6** Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve **Zimeldine-d6** in methanol.
- Working Standard Solutions: Prepare a series of working standard solutions of Zimeldine by serial dilution of the stock solution with 50:50 methanol:water. These will be used to spike into the blank plasma to create calibration standards.
- Working Internal Standard Solution (e.g., 100 ng/mL): Dilute the **Zimeldine-d6** stock solution with acetonitrile. The optimal concentration should be determined during method development.

Sample Preparation (Protein Precipitation)

- Label microcentrifuge tubes for blanks, calibration standards, quality controls (QCs), and unknown samples.

- To each tube, add 50 μL of the corresponding sample (blank plasma, spiked plasma for calibrators and QCs, or study sample).
- Add 150 μL of the working internal standard solution (containing **Zimeldine-d6** in acetonitrile) to each tube.
- Vortex each tube vigorously for 30-60 seconds to precipitate proteins.
- Centrifuge the tubes at high speed (e.g., $>10,000 \times g$) for 10 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
- The supernatant may be further diluted with water or an aqueous mobile phase to reduce the organic solvent concentration prior to injection.

LC-MS/MS Conditions (Illustrative Example)

- LC System: UPLC or HPLC system
- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μm) is commonly used.
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: A gradient elution starting with a high percentage of mobile phase A and ramping up to a high percentage of mobile phase B is typical for separating the analyte from matrix components.
- Flow Rate: 0.3-0.5 mL/min
- Column Temperature: 30-40 $^{\circ}\text{C}$
- Injection Volume: 5-10 μL
- Mass Spectrometer: Triple quadrupole mass spectrometer

- Ionization Mode: Electrospray Ionization (ESI), positive mode
- Detection Mode: Multiple Reaction Monitoring (MRM)

The specific MRM transitions for Zimeldine and **Zimeldine-d6** need to be optimized by infusing the individual standard solutions into the mass spectrometer.

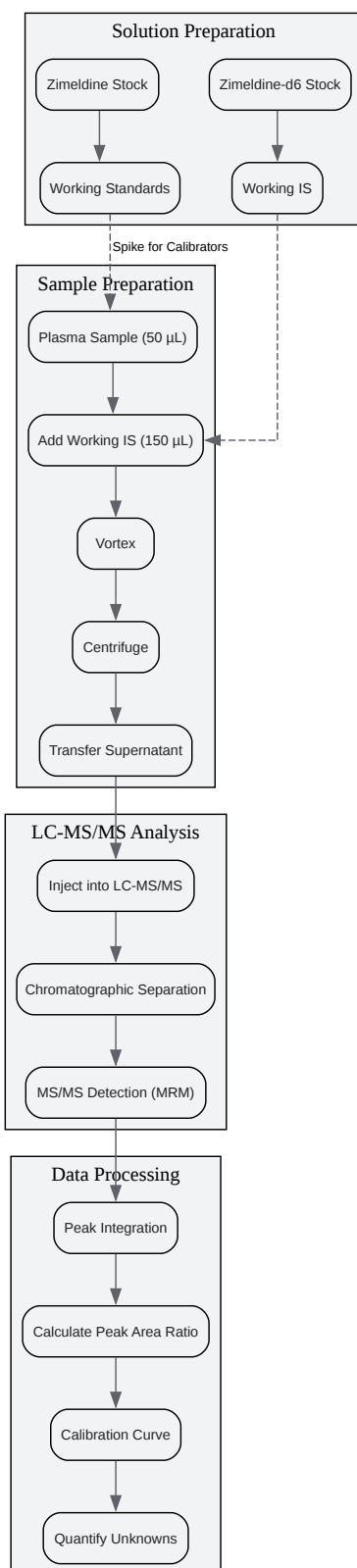
Compound	Precursor Ion (m/z)	Product Ion (m/z)
Zimeldine	[M+H] ⁺	To be determined
Zimeldine-d6	[M+H] ⁺	To be determined

Data Analysis

- Integrate the peak areas for both Zimeldine and **Zimeldine-d6** in all samples.
- Calculate the peak area ratio (Zimeldine peak area / **Zimeldine-d6** peak area).
- Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards. A linear regression with a 1/x or 1/x² weighting is commonly used.
- Determine the concentration of Zimeldine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

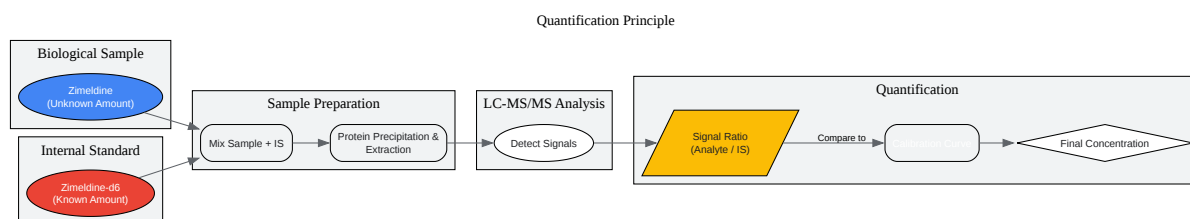
Experimental Workflow



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Caption: Experimental workflow for Zimeldine quantification.

Principle of Quantification with a Deuterated Internal Standard



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